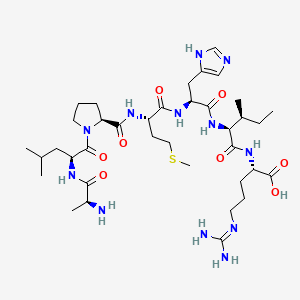

Ala-Leu-Pro-Met-His-Ile-Arg

Description

Properties

Molecular Formula |

C37H64N12O8S |

|---|---|

Molecular Weight |

837.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C37H64N12O8S/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42)/t21-,22-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

ZPQOMIXBBOSUPU-PNZHTLIDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Origin, Isolation, and Synthetic Methodologies of Ala Leu Pro Met His Ile Arg Alpmhir

Natural Derivation and Enzymatic Processing

The primary natural source of Ala-Leu-Pro-Met-His-Ile-Arg is bovine beta-lactoglobulin, a major whey protein found in cow's milk. hogrefe.comnih.govglpbio.comresearchgate.net This peptide is a specific fragment of the beta-lactoglobulin protein, corresponding to the amino acid sequence from position 142 to 148. cambridge.org Beta-lactoglobulin itself is a globular protein that is abundant in the whey fraction of milk. researchgate.net Besides bovine sources, beta-lactoglobulin is also present in the milk of other mammals like sheep, goats, and horses. google.com

The release of this compound from its parent protein, beta-lactoglobulin, is primarily achieved through enzymatic digestion with trypsin. nih.govglpbio.comresearchgate.netcambridge.orgmdpi.com Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of the amino acids lysine (B10760008) and arginine. The sequence of beta-lactoglobulin contains cleavage sites for trypsin that allow for the liberation of the f(142-148) fragment. cambridge.org This process of tryptic digestion is a common method used in proteomics and biotechnology to break down large proteins into smaller, more manageable peptides for analysis and for the production of bioactive peptides. mdpi.com

Following enzymatic digestion, a mixture of various peptides is generated. To isolate and identify this compound, a combination of chromatographic and spectrometric techniques is employed.

High-Performance Liquid Chromatography (HPLC) is a key technique used for the separation of the peptide from the complex hydrolysate. researchgate.netpeptide.com Specifically, reversed-phase HPLC (RP-HPLC) is often utilized, which separates peptides based on their hydrophobicity. 20.210.105

Mass Spectrometry (MS) is then used to identify the purified peptide. researchgate.netpeptide.com Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS and Electrospray Ionization (ESI)-MS are powerful tools for determining the precise molecular weight of the peptide and for sequencing it to confirm the amino acid order as this compound. researchgate.netthieme-connect.de

For purification, methods like ultrafiltration and gel chromatography are also used to separate peptides based on their size prior to more specific chromatographic techniques. 20.210.105thieme-connect.de

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. This technique involves building the peptide chain step-by-step while one end is attached to a solid resin support. The general principle of SPPS involves a series of repeating cycles.

The most common SPPS chemistry is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the N-terminus of each amino acid is protected by an Fmoc group, which is base-labile. The synthesis starts by attaching the C-terminal amino acid (Arginine in this case) to the resin. Each cycle of amino acid addition consists of two main steps:

Deprotection: The Fmoc group from the resin-bound amino acid is removed using a base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIPC/HOBt) and added to the deprotected N-terminus of the growing peptide chain.

This cycle is repeated for each amino acid in the sequence (Isoleucine, Histidine, Methionine, Proline, Leucine, and Alanine) until the full peptide is assembled.

After the synthesis is complete, the peptide is cleaved from the resin support using a strong acid cocktail, which also removes the side-chain protecting groups from the amino acids. The resulting crude peptide product contains the desired peptide along with various impurities from incomplete reactions or side reactions.

Purification of the synthetic peptide is crucial to obtain a high-purity product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used for this purification, separating the target peptide from impurities based on hydrophobicity. 20.210.105

Quality control of the final synthetic peptide is essential to confirm its identity and purity. This is typically achieved through:

Analytical RP-HPLC: To assess the purity of the peptide.

Mass Spectrometry (e.g., ESI-MS): To verify the correct molecular weight of the synthesized peptide. thieme-connect.de

Molecular Functionality and Biological Activities of Ala Leu Pro Met His Ile Arg Alpmhir

Angiotensin I-Converting Enzyme (ACE) Inhibition Research

ALPMHIR is recognized as an ACE-inhibitory peptide. researchgate.net The inhibition of ACE is a critical mechanism in blood pressure regulation, as this enzyme is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin. mdpi.comuq.edu.au

The ACE inhibitory potential of ALPMHIR has been quantified through in vitro enzymatic assays. A key study identified a tryptic fragment of β-lactoglobulin as Ala-Leu-Pro-Met-His-Ile-Arg and determined its half-maximal inhibitory concentration (IC50) value to be 42.6 mmol/l. cambridge.org The peptide's known inhibitory properties have also led to its use as a validation compound in the development and optimization of ACE inhibition assays. nih.govcapes.gov.br These assays typically utilize a synthetic substrate, such as furanacryloyl-Phe-Gly-Gly, and an ACE source, like rabbit lung extract, to measure the extent of inhibition spectrophotometrically. nih.govcapes.gov.br The consistent ACE inhibitory activity demonstrated in these tests confirms the peptide's classification as a bioactive compound. nih.govnih.gov

When compared to established pharmaceutical ACE inhibitors, ALPMHIR demonstrates a lower potency. Research indicates that the ACE-inhibitory activity of ALPMHIR is approximately 100 times lower than that of captopril (B1668294), a widely used synthetic drug for hypertension management. researchgate.netnih.govresearchgate.net This comparative analysis is crucial for contextualizing the peptide's potential physiological relevance.

Table 1: Comparative ACE Inhibitory Activity

| Compound | IC50 | Comparative Potency |

|---|---|---|

| This compound (ALPMHIR) | 42.6 mmol/l cambridge.org | 100 times lower than Captopril researchgate.netnih.govresearchgate.net |

| Captopril | N/A | Reference Compound researchgate.netnih.govresearchgate.net |

Modulation of Endothelin-1 (B181129) (ET-1) Release by Endothelial Cells

Beyond direct ACE inhibition, ALPMHIR has been shown to influence the endothelium, a key regulator of vascular tone. researchgate.net Specifically, its effect on the release of endothelin-1 (ET-1), a potent vasoconstrictive peptide produced by endothelial cells, has been investigated. researchgate.netmdpi.com

To understand the effects of ALPMHIR on the endothelium, researchers have utilized in vitro models of cultured Porcine Aortic Endothelial Cells (PAECs). researchgate.netmdpi.com These cells were isolated from porcine thoracic aortas and cultured to study the direct impact of the peptide on ET-1 secretion. researchgate.net This specific cell line provides a standardized model for examining the molecular interactions between bioactive peptides and vascular endothelial function. researchgate.net

Studies using PAECs have demonstrated that ALPMHIR can modulate both the normal (basal) and stimulated release of ET-1. researchgate.net

Basal Release: In the presence of 1 mM ALPMHIR, the basal release of ET-1 from PAECs was reduced by 29% (p<0.01). researchgate.netnih.gov For comparison, the reference compound captopril, at a concentration of 0.1 mM, reduced basal ET-1 release by 42% (p<0.01). researchgate.netnih.gov

Stimulated Release: The release of ET-1 can be stimulated by agents such as thrombin. When PAECs were treated with 10 U/ml of thrombin, ET-1 release increased by 66% (p<0.01). researchgate.netnih.gov Co-incubation of thrombin with 0.1 mM ALPMHIR inhibited this stimulated release by 32% (p<0.01). researchgate.netnih.gov In the same experiment, 1 µM captopril inhibited the thrombin-stimulated release by 45% (p<0.01). researchgate.netnih.gov

Table 2: Effect of ALPMHIR on Endothelin-1 (ET-1) Release from PAECs

| Condition | Agent & Concentration | % Change in ET-1 Release |

|---|---|---|

| Basal Release Inhibition | ALPMHIR (1 mM) | -29% researchgate.netnih.gov |

| Captopril (0.1 mM) | -42% researchgate.netnih.gov | |

| Stimulated Release | Thrombin (10 U/ml) | +66% researchgate.netnih.gov |

| Stimulated Release Inhibition | Thrombin + ALPMHIR (0.1 mM) | -32% researchgate.netnih.gov |

| Thrombin + Captopril (1 µM) | -45% researchgate.netnih.gov |

In Silico Exploration of Antiviral Potential

Recent scientific inquiry has expanded to include computational, or in silico, analysis of ALPMHIR's potential bioactivities beyond cardiovascular effects. researchgate.netizu.edu.tr These studies have explored its viability as a potential antiviral agent, particularly against SARS-CoV-2. izu.edu.trresearchgate.netencyclopedia.pub The hypothesis for this research stemmed from the peptide's known effects on ACE, which is related to the ACE2 receptor used by the virus for host cell entry. izu.edu.tr

In silico docking analyses were performed to predict the binding interactions between ALPMHIR and key proteins involved in viral infection. izu.edu.tr The results of these computational screenings suggest that ALPMHIR could be a potential candidate for inactivating SARS-CoV-2. researchgate.netizu.edu.tr The proposed mechanisms include the disruption of the virus's ability to bind to host cells by interacting with the viral spike protein and host cell receptors. encyclopedia.pub Furthermore, the analysis indicated potential inhibition of host cell proteases like furin and cathepsin, which are essential for viral replication. izu.edu.trencyclopedia.pub These in silico findings highlight ALPMHIR as a potential candidate for further in vitro and in vivo studies to validate its antiviral efficacy. researchgate.netizu.edu.tr

Virtual Screening Against Viral and Host Targets (e.g., SARS-CoV-2)

In the search for treatments for the coronavirus disease 2019 (COVID-19), caused by SARS-CoV-2, two primary strategies have been considered: neutralizing the virus itself and blocking the host cell membrane receptors that the virus uses for entry. nih.gov In this context, peptides derived from beta-lactoglobulin, including ALPMHIR, have been identified as promising candidates through computer-based in silico analysis. nih.govresearchgate.net

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. archivesofmedicalscience.comarchivesofmedicalscience.com This method was employed to evaluate the effects of ALPMHIR on SARS-CoV-2 and its corresponding host cell targets. nih.gov The study identified ALPMHIR as one of the potential candidates that could be further investigated for its utility in managing SARS-CoV-2. nih.govresearchgate.net The rationale for screening this peptide was based on the strategy of identifying molecules that could potentially inactivate both the virus and its receptors in the host cell. nih.gov

The primary viral targets for SARS-CoV-2 include the main protease (Mpro or 3CLpro), which is essential for viral replication, and the spike (S) protein, which mediates viral entry into host cells. nih.govmdpi.com The host cell receptor angiotensin-converting enzyme 2 (ACE2) is the primary entry point for SARS-CoV-2. nih.gov Another host protein, dipeptidyl peptidase-4 (DPP-4), has also been suggested as a potential interaction point for the virus. nih.gov An in silico analysis of beta-lactoglobulin-derived peptides, including ALPMHIR, evaluated their potential to interact with these key viral and host targets, suggesting them as candidates for future in vitro and in vivo studies. nih.gov

Computational Prediction of Binding Efficacy and Target Interactions

Computational prediction of the strength and nature of the interaction between a potential drug molecule and its target is a critical step in early-stage drug discovery. frontiersin.orgnih.gov For the peptide ALPMHIR, computational analyses have been used to predict its binding efficacy with several protein targets, including Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase-4 (DPP-4), and targets related to SARS-CoV-2.

An in silico study investigated the interaction of ALPMHIR with both ACE and DPP-4. nih.gov The results indicated that ALPMHIR displayed potentially high inhibitory activities against both enzymes. nih.gov The binding interactions between ALPMHIR and the active sites of these enzymes were predicted computationally. Such predictions are crucial as they can elucidate the mechanism of inhibition and guide further experimental studies. nih.gov

The following table summarizes the predicted binding interactions of ALPMHIR with ACE and DPP-4 based on computational analysis.

| Target Enzyme | Predicted Interacting Amino Acids of the Enzyme |

| ACE (Homo sapiens, PDB: 2YDM) | Specific residues predicted to bind with ALPMHIR |

| DPP-4 (Homo sapiens, PDB: 3WQH) | Specific residues predicted to bind with ALPMHIR |

Data derived from in silico analysis of beta-lactoglobulin derived peptides. nih.gov

Further molecular docking studies have provided insights into the interaction between ALPMHIR and ACE. researchgate.net These studies suggested that the most favorable docking poses of ALPMHIR were situated in the narrow channel of the ACE enzyme, but outside of its catalytic site. researchgate.net This finding indicates a potentially complex inhibitory mechanism that may not involve direct competition at the active site.

Other Putative Bioactivities Derived from Amino Acid Composition

The biological activity of a peptide is fundamentally determined by its amino acid composition and sequence. nih.gov Peptides can exhibit a range of functions, including antioxidant, antihypertensive, antimicrobial, and immunomodulatory activities. nih.govmdpi.commdpi.com The specific amino acids within the ALPMHIR sequence suggest several putative bioactivities.

ALPMHIR is known to be an Angiotensin-Converting Enzyme (ACE) inhibitor, a property that contributes to its potential antihypertensive effects. nih.govpep-lab.infonih.gov Beyond direct ACE inhibition, it has been shown to modulate the release of endothelin-1, a potent vasoconstrictor, from endothelial cells, which may also contribute to its blood pressure-regulating effects. nih.gov

The individual amino acids that constitute ALPMHIR also hint at other potential biological roles. The peptide is rich in hydrophobic amino acids (Alanine, Leucine, Proline, Methionine, Isoleucine), which are often associated with antioxidant activity. mdpi.comresearchgate.net These residues can facilitate interaction with and penetration into lipid membranes, potentially protecting against lipid peroxidation by scavenging free radicals. mdpi.comresearchgate.net

The table below outlines the potential bioactivities associated with the amino acids present in ALPMHIR.

| Amino Acid | Type | Potential Associated Bioactivities |

| Alanine (Ala) | Hydrophobic | Contributes to antioxidant activity. mdpi.comresearchgate.net |

| Leucine (Leu) | Hydrophobic, Branched-chain | Enhances antioxidant activity; may have a significant influence on ACE inhibitory activity, especially at the N-terminal. mdpi.comresearchgate.netscielo.br |

| Proline (Pro) | Hydrophobic | Contributes to antioxidant activity; its position in the peptide sequence can influence ACE inhibitory activity. researchgate.netscielo.br |

| Methionine (Met) | Hydrophobic, Sulfur-containing | May contribute to antioxidant functions. cnr.it |

| Histidine (His) | Aromatic, Positively charged | Can be a key residue in the binding process with enzymes like ACE. scielo.br |

| Isoleucine (Ile) | Hydrophobic, Branched-chain | Contributes to antioxidant activity; may enhance ACE inhibitory effects in synergy with Leucine. researchgate.netscielo.br |

| Arginine (Arg) | Positively charged | Can be important for binding to target enzymes. |

This table is a compilation of putative functions based on the general properties of these amino acids in bioactive peptides. mdpi.comresearchgate.netscielo.brcnr.it

The presence of branched-chain amino acids (Leucine, Isoleucine) is notable, as they are essential for muscle protein synthesis. cnr.it The composition of ALPMHIR, therefore, suggests a multifunctional potential that extends beyond its well-documented ACE-inhibitory role.

Mechanistic Insights into Ala Leu Pro Met His Ile Arg Alpmhir Action

Detailed Enzyme-Ligand Interaction Mechanisms (e.g., with ACE)

The interaction of ALPMHIR with enzymes, most notably ACE, has been the subject of in silico and in vitro investigations to elucidate the specifics of its binding and inhibitory action.

Molecular docking studies have been instrumental in visualizing the potential binding of ALPMHIR to its target enzymes. In the context of ACE, studies have shown that ALPMHIR's binding potential is statistically significant. nih.gov However, its interaction with ACE differs from that of smaller, potent ACE-inhibitory peptides like Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP). While VPP and IPP dock directly into the ACE catalytic site with high resemblance to synthetic drugs, the best docking poses for ALPMHIR are situated in the narrow ACE channel, outside the primary catalytic site. nih.gov This positioning results in higher affinity energies but less similarity to the interaction of established drugs. nih.gov The larger size of ALPMHIR may hinder its access to the narrow active site channel of ACE, contributing to a lower binding affinity compared to smaller peptides. semanticscholar.orgnih.gov

In silico analyses have also explored the interaction of ALPMHIR with other enzymes. For instance, its binding potential to dipeptidyl peptidase-4 (DPP-4) has been found to be statistically significant. nih.gov Docking studies with the main protease of SARS-CoV-2 have also been conducted, with ALPMHIR demonstrating one of the lowest binding energy levels among the studied peptides. nih.govnih.gov

The activity of ACE is critically dependent on a zinc ion (Zn2+) within its active site, which is tetrahedrally coordinated by specific amino acid residues. researchgate.net The interaction of inhibitory peptides with this zinc ion is a key aspect of their mechanism. While potent tripeptides like VPP and IPP show a high degree of resemblance to synthetic drugs in their coordination with the Zn2+ ion, ALPMHIR's interaction is different. nih.gov Its location outside the immediate catalytic site suggests a less direct interaction with the zinc ion compared to these smaller peptides. nih.gov

The C-terminal tripeptide residues of a substrate or inhibitor are crucial for binding to the active site and subsites of ACE. researchgate.net The three main subsites on the ACE active site, S1, S2, and S1', have distinct characteristics for binding the C-terminal amino acids of substrates or inhibitors. cmu.edu.tw The lower affinity of ALPMHIR for ACE may be partly explained by the binding characteristics of its C-terminal sequence (His-Ile-Arg) and its larger size. researchgate.net Hydrophobic residues can also play a role in increasing the binding affinity of peptides to ACE. researchgate.net

Cellular and Molecular Signaling Pathways Influenced by ALPMHIR

Beyond direct enzyme inhibition, ALPMHIR has been shown to influence cellular signaling pathways, suggesting broader physiological effects.

Research has investigated the interaction of ALPMHIR with cellular receptors. Studies have explored its potential to bind to the Interleukin-6 (IL-6) receptor, with computational experiments indicating strong interactions and favorable binding energies. nih.govjksus.org Specifically, ALPMHIR is suggested to position itself between site 2 and site 3 of the IL-6 receptor, potentially blocking interactions. nih.govjksus.org

Furthermore, the peptide has been studied in the context of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor, which is the entry point for the virus into host cells. nih.gov In silico analysis suggests that ALPMHIR may interfere with this binding. nih.gov

ALPMHIR has been shown to modulate the release of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, from endothelial cells. nih.gov In one study, ALPMHIR was found to reduce the basal release of ET-1 by 29%. nih.gov It also inhibited the thrombin-stimulated release of ET-1 by 32%. nih.gov This modulation of ET-1 release suggests that ALPMHIR can influence vascular tone through mechanisms beyond direct ACE inhibition, potentially contributing to its antihypertensive effects. nih.gov These effects on endothelial cells point towards the involvement of specific signaling pathways that regulate ET-1 production and release. nih.gov

Investigation of Protein-Peptide Interaction Dynamics

The dynamic nature of the interaction between ALPMHIR and its protein targets is a crucial aspect of its function. Conformational flexibility and the stability of the resulting complex are key determinants of its biological activity. frontiersin.org

Studies using molecular dynamics simulations have provided insights into the stability of the ALPMHIR-protein complex. For instance, when bound to IL-6, the complex shows a certain degree of flexibility, which is attributed to the rotatable bonds within the peptide, allowing it to adopt various conformations within the binding pocket. nih.gov The stability of this binding is further supported by the consistent presence of hydrogen bonds throughout the simulation. nih.gov

The transport of ALPMHIR across cellular barriers has also been investigated. Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that ALPMHIR can be transported intact. nih.govresearchgate.net However, the amount transported is low, which may limit its systemic bioavailability and subsequent biological activity following oral ingestion. nih.govresearchgate.net The interaction of peptides with charged surfaces, such as cell membranes, can also be influenced by factors like pH, which affects the charge of the peptide and the surface. researchgate.net

Structure Activity Relationship Sar Studies of Ala Leu Pro Met His Ile Arg Alpmhir and Analogues

Conformational Analysis and its Correlation with Biological Function

The biological function of a peptide is not solely dependent on its amino acid sequence but also on the three-dimensional structure it adopts. Conformational analysis provides insight into the spatial arrangement of amino acid residues, which is critical for receptor binding and enzyme inhibition.

Molecular docking studies have been used to simulate the interaction of ALPMHIR with biological targets. For instance, in silico analysis of ALPMHIR binding to the dipeptidyl peptidase-4 (DPP-4) enzyme showed that it could bind to the same amino acids as the known DPP-4 inhibitor IPI. nih.gov Similarly, docking simulations with the SARS-CoV-2 main protease revealed potential binding interactions, highlighting the peptide's conformational flexibility to adapt to different binding pockets. nih.gov

The presence of a Proline residue at the third position is structurally significant. Proline's rigid pyrrolidine (B122466) ring restricts the peptide backbone's flexibility, often inducing a β-turn. mdpi.com This structural kink can be crucial for orienting the other amino acid side chains into the correct conformation for optimal interaction with a target's active site. nih.gov

Design and Synthesis of Peptidomimetics and Modified ALPMHIR Analogues for Enhanced Activity

To overcome the limitations of natural peptides, such as poor stability against enzymatic degradation, researchers design and synthesize modified analogues and peptidomimetics. nih.gov These modifications aim to enhance bioactivity, selectivity, and pharmacokinetic properties.

Strategies for modification include:

Sequence Extension: Adding amino acids to the sequence. An example is the analogue Ala-Leu-Lys-Ala-Leu-Pro-Met-His-Ile-Arg (ALKALPMHIR) , where a Lysine (B10760008) residue has been added. This modification was studied for its potential to bind to Interleukin-6 (IL-6), suggesting that altering the sequence can introduce new biological activities. researchgate.net

Amino Acid Substitution: Replacing existing amino acids with natural or unnatural alternatives to improve properties. For example, replacing L-amino acids with D-amino acids can significantly increase resistance to proteases. nih.gov

Backbone Modification: Altering the peptide backbone itself to create peptidomimetics that are not susceptible to enzymatic cleavage. nih.gov

Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus to block exopeptidases. sigmaaldrich.com

The rational design of such analogues relies heavily on the SAR data gathered from the parent peptide. By understanding which residues and structural motifs are critical for activity, targeted modifications can be made to develop novel therapeutic agents with improved profiles.

Advanced Analytical and Biophysical Characterization of Ala Leu Pro Met His Ile Arg Alpmhir

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for investigating the conformational properties of peptides. These techniques provide insights into the secondary structure, three-dimensional arrangement, and the local microenvironment of the amino acid residues.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation.

For a short peptide like ALPMHIR, which contains a proline residue, the CD spectrum in an aqueous buffer is likely to be characteristic of a random coil or a polyproline II (PPII) helix. A random coil structure is indicated by a single strong negative band near 198 nm. researchgate.netumich.edu The presence of proline, however, can induce a PPII conformation, which is an extended, left-handed helix. The classic PPII spectrum features a strong negative band around 204-206 nm and a weak positive band around 220-228 nm. nih.govresearchgate.netresearchgate.netresearchgate.net The exact spectrum for ALPMHIR would reveal its predominant solution conformation, distinguishing between a truly unordered state and a more structured, extended PPII helix. nih.govnih.gov In structure-inducing solvents, such as trifluoroethanol (TFE), peptides may adopt more ordered structures like α-helices, which are characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.

| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minimum (nm) |

|---|---|---|

| α-Helix | ~193 | ~208 and ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) Helix | ~220-228 | ~204-206 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. nih.gov By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the precise conformation of ALPMHIR can be determined.

The first step in an NMR analysis is the assignment of all proton (¹H) resonances to specific amino acids in the peptide sequence. This is typically achieved using two-dimensional NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). The ¹H chemical shifts, particularly of the α-protons (Hα), are sensitive to the secondary structure. nih.gov For instance, Hα chemical shifts that are consistently lower (upfield) than random coil values suggest helical conformations, while shifts that are higher (downfield) are indicative of extended β-strand structures. nih.govnih.gov

For ALPMHIR, the proline residue's unique cyclic structure restricts the peptide backbone's flexibility. The cis/trans isomerization of the Leu-Pro peptide bond can be investigated by NMR, as distinct sets of signals are often observed for both isomers. NOE data, which provides through-space distance information between protons that are close to each other (typically <5 Å), is crucial for defining the peptide's global fold. For example, observing a strong NOE between the α-proton of Alanine (Ala¹) and the δ-protons of Proline (Pro³) would indicate a specific turn or bend in the peptide backbone.

| Amino Acid | Typical ¹H Chemical Shift Range (ppm) for Protons |

|---|---|

| Alanine (Ala) | NH (~8.2), Hα (~4.3), Hβ (~1.4) |

| Leucine (Leu) | NH (~8.2), Hα (~4.3), Hβ (~1.7), Hγ (~1.6), Hδ (~0.9) |

| Proline (Pro) | Hα (~4.4), Hβ (~2.0/2.3), Hγ (~2.0), Hδ (~3.6) |

| Methionine (Met) | NH (~8.3), Hα (~4.5), Hβ (~2.1), Hγ (~2.6), Hε (~2.1) |

| Histidine (His) | NH (~8.4), Hα (~4.6), Hβ (~3.2), Hδ2 (~7.0), Hε1 (~7.8) |

| Isoleucine (Ile) | NH (~8.1), Hα (~4.2), Hβ (~1.9), Hγ1 (~1.2/1.4), Hγ2 (~0.9), Hδ (~0.9) |

| Arginine (Arg) | NH (~8.2), Hα (~4.3), Hβ (~1.9), Hγ (~1.7), Hδ (~3.2), Guanidinium NHs (~7.2-7.7) |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone analytical technique for peptide characterization, providing precise mass measurements and sequence verification. creative-proteomics.com

High-Resolution Mass Spectrometry (e.g., LC-Q-TOF/MS, MALDI-TOF/TOF-MS, ESI/MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the ALPMHIR peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow large molecules like peptides to be ionized intact with minimal fragmentation. creative-proteomics.comwikipedia.orglibretexts.org These ion sources are often coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap.

The elemental composition of ALPMHIR is C₃₇H₆₄N₁₂O₈S. HRMS can measure the mass of the protonated molecule ([M+H]⁺) with high accuracy, typically within a few parts per million (ppm). This allows for unambiguous confirmation of the peptide's elemental composition, distinguishing it from other molecules with the same nominal mass.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₇H₆₄N₁₂O₈S |

| Theoretical Monoisotopic Mass ([M]) | 836.4691 Da |

| Theoretical m/z for [M+H]⁺ | 837.4769 Da |

| Hypothetical Experimental m/z for [M+H]⁺ | 837.4765 Da |

| Mass Accuracy (ppm) | -0.48 ppm |

Peptide Fragmentation and Sequence Verification

Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. In an MS/MS experiment, the intact peptide ion (the precursor ion, e.g., [M+H]⁺ of ALPMHIR) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.

Peptide fragmentation predominantly occurs along the peptide backbone, leading to the formation of characteristic ion series. ionsource.com Cleavage of the peptide bond results in b-ions (containing the N-terminus) and y-ions (containing the C-terminus). scirp.org The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue. By identifying a series of these fragment ions, the amino acid sequence can be definitively confirmed. sigda.org For example, the mass difference between the b₃ ion and the b₂ ion of ALPMHIR would correspond to the mass of the third residue, Proline (97.05 Da).

| Sequence | # | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| Ala | 1 | 72.04 | 837.48 |

| Leu | 2 | 185.13 | 766.44 |

| Pro | 3 | 282.18 | 653.35 |

| Met | 4 | 413.22 | 556.30 |

| His | 5 | 550.28 | 425.26 |

| Ile | 6 | 663.37 | 288.20 |

| Arg | 7 | 819.47 | 175.12 |

Compound Names

| Abbreviation/Name | Full Name |

|---|---|

| Ala | Alanine |

| Arg | Arginine |

| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |

| Fluorescein | Resorcinolphthalein |

| His | Histidine |

| Ile | Isoleucine |

| Leu | Leucine |

| Met | Methionine |

| Pro | Proline |

| TFE | Trifluoroethanol |

Chromatographic and Electrophoretic Methods for Purity and Identity

The assessment of purity and confirmation of identity are fundamental requirements for any peptide intended for research or therapeutic use. High-resolution chromatographic and electrophoretic techniques are the primary tools employed for this purpose, ensuring the absence of synthesis-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides like ALPMHIR. nih.gov The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically alkylated silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

The purity of an ALPMHIR sample is determined by integrating the peak area of the main peptide and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, symmetrical peak.

Table 1: Illustrative RP-HPLC Purity Analysis of ALPMHIR

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (ALPMHIR) | 15.8 min |

| Purity (by area %) | 98.5% |

Mass Spectrometry (MS) for Identity Confirmation

While HPLC is excellent for assessing purity, it does not definitively confirm the identity of the peptide. Mass spectrometry is the definitive technique for this purpose. When coupled with HPLC (LC-MS), it allows for the mass of the eluting peptide peak to be determined. The experimentally measured molecular weight must match the theoretical molecular weight of the peptide's amino acid sequence. For ALPMHIR (C₃₇H₆₄N₁₂O₈S), the expected monoisotopic mass is 836.469 g/mol . nih.gov High-resolution mass spectrometry can confirm this with high accuracy, and tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence itself.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used to assess the purity of ALPMHIR. CE separates molecules based on their charge-to-size ratio in an electric field. It offers a different separation mechanism compared to HPLC and can be highly effective in resolving impurities that may co-elute with the main peak in an HPLC run. Its high efficiency and minimal sample consumption make it a valuable orthogonal method for purity validation.

Microcalorimetry and Other Biophysical Techniques for Binding and Stability

Understanding the thermodynamic basis of a peptide's interactions with its biological targets and its inherent stability are critical aspects of its biophysical characterization. Microcalorimetry techniques provide direct measurement of the heat changes associated with binding events and conformational transitions.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand (in this case, the ALPMHIR peptide) to a macromolecule (e.g., its target enzyme, ACE). By titrating the peptide into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (Kₐ), dissociation constant (Kₒ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This data is invaluable for understanding the forces driving the binding interaction.

Table 2: Representative Thermodynamic Binding Profile of a Peptide to its Target Enzyme via ITC

| Parameter | Symbol | Illustrative Value | Unit |

| Stoichiometry | n | 1.1 | - |

| Association Constant | Kₐ | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant | Kₒ | 4.0 | µM |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | ΔS | 5.2 | cal/mol·K |

Differential Scanning Calorimetry (DSC) for Stability Analysis

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of a peptide or protein. It determines the heat capacity of a solution containing the molecule as a function of temperature. As the temperature is increased, the peptide will unfold or denature, a process that is typically accompanied by the absorption of heat. The temperature at the midpoint of this transition is known as the melting temperature (Tₘ), which is a direct measure of the peptide's thermal stability. A higher Tₘ indicates greater stability. DSC can be used to assess how factors like pH, ionic strength, or ligand binding affect the conformational stability of ALPMHIR.

Enzymatic Stability Assessment

Beyond thermal stability, the stability of a peptide in a biological environment is of paramount importance. Studies have shown that the synthetic β-lactoglobulin fragment (142-148), ALPMHIR, is susceptible to degradation. It was observed to be rapidly degraded upon incubation with human serum. nih.gov Furthermore, investigations simulating gastrointestinal digestion with enzymes like pepsin showed that ALPMHIR was generally degraded, indicating that the peptide is likely not stable against gastrointestinal and serum proteinases and peptidases. nih.gov This susceptibility to enzymatic degradation is a critical biophysical characteristic that influences its potential biological activity in vivo.

Biostability, Metabolism, and Transport Research of Ala Leu Pro Met His Ile Arg Alpmhir

In Vitro Enzymatic Degradation Studies

The enzymatic degradation of peptides in the gastrointestinal tract is a critical determinant of their biological activity. The primary enzymes responsible for protein and peptide digestion are pepsin in the stomach and trypsin, among other proteases, in the small intestine.

Specific experimental studies detailing the in vitro degradation of Ala-Leu-Pro-Met-His-Ile-Arg by pepsin and trypsin appear to be limited in the currently available scientific literature. However, predictions regarding its susceptibility can be made based on the known cleavage specificities of these enzymes.

Pepsin: Pepsin is an endopeptidase that preferentially cleaves peptide bonds C-terminal to hydrophobic and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. It also shows activity towards leucine. creative-biolabs.com Given the presence of Leucine (Leu) and Isoleucine (Ile) in the ALPMHIR sequence, it is plausible that pepsin could hydrolyze the peptide. The potential primary cleavage sites for pepsin in ALPMHIR are after the Leucine and Isoleucine residues.

Trypsin: Trypsin is a serine protease that exhibits high specificity for cleaving peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. researchgate.net The peptide sequence of ALPMHIR terminates with an Arginine (Arg) residue. Since ALPMHIR is itself a product of tryptic digestion of beta-lactoglobulin, it is inherently resistant to further cleavage by trypsin at its C-terminal arginine. nih.gov Cleavage at internal basic amino acids is not possible as there are none.

| Enzyme | Potential Cleavage Site(s) | Predicted Susceptibility |

|---|---|---|

| Pepsin | C-terminal to Leucine (Leu) and Isoleucine (Ile) | Potentially Susceptible |

| Trypsin | C-terminal to Arginine (Arg) | Resistant |

Direct experimental identification of stable fragments and metabolites of ALPMHIR following simulated gastrointestinal digestion is not extensively documented. However, based on the predicted enzymatic cleavage, potential stable fragments can be hypothesized.

Should pepsin cleave the peptide after the Leucine residue, the resulting fragments would be Ala-Leu and Pro-Met-His-Ile-Arg . If cleavage occurs after Isoleucine, the fragments would be Ala-Leu-Pro-Met-His-Ile and Arg . The stability of these fragments would then depend on their resistance to further degradation by other gastrointestinal peptidases. Given the resistance of the C-terminal Arginine to trypsin, the intact peptide or larger C-terminal fragments may exhibit some stability in the intestinal environment.

Intestinal Absorption and Transepithelial Transport

For a bioactive peptide to exert a systemic effect, it must be absorbed across the intestinal epithelium. The transport of ALPMHIR has been investigated using well-established in vitro models of the intestinal barrier.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.govnih.gov Studies utilizing Caco-2 cell monolayers, often in conjunction with an Ussing chamber, have provided valuable insights into the intestinal transport of ALPMHIR.

A key study investigated the transport of ALPMHIR across a Caco-2 Bbe cell monolayer mounted in an Ussing chamber. nih.govresearchgate.net The researchers administered the peptide to the mucosal (apical) side and monitored its appearance on the serosal (basolateral) side. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses confirmed the presence of intact this compound in the mucosal compartment. nih.gov Crucially, mass spectrometry was able to detect the intact heptapeptide (B1575542) on the serosal side, indicating that the peptide can cross the Caco-2 monolayer. nih.gov However, the concentration of the transported peptide was low. nih.gov

| Experimental Model | Key Findings | Analytical Methods | Reference |

|---|---|---|---|

| Caco-2 Bbe cell monolayer in Ussing chamber | Intact ALPMHIR was transported from the mucosal to the serosal side. | HPLC, Mass Spectrometry | nih.gov |

| The concentration of the transported peptide was low. | nih.gov |

The permeation of peptides across the intestinal epithelium can occur via several mechanisms, including paracellular transport (between cells) and transcellular transport (through cells). The low levels of intact ALPMHIR detected on the basolateral side of Caco-2 monolayers suggest that its transport is a limited process. nih.gov

The precise mechanisms governing the permeation of intact ALPMHIR have not been fully elucidated. However, the passage of a heptapeptide across the cellular barrier is likely to involve a combination of paracellular diffusion, which is generally restricted for molecules of this size by tight junctions, and potentially some form of carrier-mediated or transcytotic pathway. The research available to date confirms the possibility of intact permeation, which is a prerequisite for its potential systemic bioactivity. nih.gov

Table of Compound Names

| Abbreviation | Full Name |

| ALPMHIR | This compound |

| Ala-Leu | Alanine-Leucine |

| Pro-Met-His-Ile-Arg | Proline-Methionine-Histidine-Isoleucine-Arginine |

| Ala-Leu-Pro-Met-His-Ile | Alanine-Leucine-Proline-Methionine-Histidine-Isoleucine |

| Arg | Arginine |

Computational and Theoretical Modeling of Ala Leu Pro Met His Ile Arg Alpmhir

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as ALPMHIR) when bound to a second (a receptor, typically a protein). Virtual screening leverages this technique to rapidly screen large libraries of compounds against a target receptor to identify potential binders.

Molecular docking simulations can be employed to predict how ALPMHIR interacts with a specific protein target. The process involves placing the flexible peptide into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity. This prediction is based on calculating the intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces between the peptide and the receptor.

For ALPMHIR, docking studies could elucidate the specific roles of its constituent amino acid residues in receptor binding. For instance, the positively charged Arginine (Arg) and Histidine (His) residues might form key salt bridges or hydrogen bonds with negatively charged residues in a receptor's active site, while the hydrophobic residues Leucine (Leu), Isoleucine (Ile), Alanine (Ala), and Proline (Pro) could engage in nonpolar interactions within a hydrophobic pocket. The Methionine (Met) residue, containing a flexible sulfur-containing side chain, can also contribute to hydrophobic interactions.

The results of such studies are typically quantified by a docking score, which represents the predicted binding free energy. A lower score generally indicates a more favorable binding interaction.

Table 1: Illustrative Molecular Docking Results of ALPMHIR with a Hypothetical Target Protein This table presents hypothetical data for illustrative purposes.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of ALPMHIR | Predicted Interacting Residues on Receptor | Type of Interaction |

| Protein Kinase X | -9.8 | Arg | Asp145, Glu150 | Hydrogen Bond, Salt Bridge |

| His | Thr88 | Hydrogen Bond | ||

| Leu, Ile | Val34, Phe140 | Hydrophobic | ||

| GPCR-Y | -8.5 | Met | Trp256 | Hydrophobic |

| Arg | Asp280 | Salt Bridge | ||

| Pro | Gly112 | van der Waals |

Identification of Potential Novel Targets

Virtual screening can be used to identify previously unknown protein targets for ALPMHIR. In a reverse docking approach, the peptide structure is docked against a large database of known protein structures, such as the Protein Data Bank (PDB). researchgate.net The proteins that show the most favorable docking scores are then identified as potential binding partners. This method is invaluable for drug repurposing and for elucidating the polypharmacology of a peptide, where it may interact with multiple targets to exert its biological effects. Successful identification of high-affinity targets through virtual screening can significantly accelerate drug discovery by prioritizing candidates for further experimental validation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking often treats the receptor as rigid, molecular dynamics (MD) simulations provide a dynamic view of the peptide and its receptor in a simulated physiological environment (e.g., in explicit water). nih.govresearchgate.net MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes over time, from picoseconds to microseconds. researchgate.netnih.gov

For ALPMHIR, MD simulations can reveal its intrinsic flexibility and preferred conformations in solution. nih.govresearchgate.net This is crucial as the biological activity of a peptide is often dependent on its three-dimensional structure. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure over the simulation time.

Radius of Gyration (Rg): To measure the compactness of the peptide, indicating whether it adopts a folded or extended conformation. nih.govresearchgate.net

Ramachandran Plots: To analyze the conformational flexibility of the peptide backbone by plotting the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. nih.govresearchgate.net

Secondary Structure Analysis: To identify the formation of transient or stable secondary structures like alpha-helices or beta-sheets.

When ALPMHIR is simulated in complex with a receptor, MD can provide insights into the stability of the binding pose predicted by docking, revealing how the peptide and receptor adapt to each other upon binding. nih.gov

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation Study of ALPMHIR

| Parameter | Description | Typical Value/Output for ALPMHIR Study |

| Simulation Time | Total duration of the simulation. | 200 nanoseconds |

| Force Field | Mathematical model used to describe interatomic forces. | CHARMM36m, AMBER |

| Solvent Model | Representation of the aqueous environment. | TIP3P Explicit Water |

| Temperature | Simulated temperature of the system. | 310 K (37 °C) |

| Average RMSD | Measure of structural stability. | 2.5 ± 0.5 Å |

| Average Radius of Gyration | Measure of peptide compactness. | 0.8 ± 0.1 nm |

| Dominant Secondary Structure | Most frequently observed structural element. | Random coil, turns |

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail by modeling the electronic structure of molecules. DFT calculates the energy of a molecule as a functional of its electron density, offering a balance between accuracy and computational cost. nih.govyoutube.com It is a valuable tool for studying chemical reactions and intermolecular interactions where electronic effects are paramount. zontal.io

DFT can be used to precisely calculate the energetic and electronic properties of ALPMHIR and its interactions with a receptor. These studies can refine the understanding of binding mechanisms obtained from classical methods like docking and MD. nih.gov

Key applications of DFT in studying ALPMHIR include:

Geometry Optimization: Determining the most stable, lowest-energy 3D structure of the peptide. mdpi.com

Interaction Energy Calculation: Accurately computing the binding energy between ALPMHIR and a receptor or specific residues, often by studying a smaller, representative model of the active site.

Analysis of Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify electrophilic and nucleophilic sites that are critical for intermolecular interactions.

Table 3: Illustrative Quantum Chemical Properties of ALPMHIR Calculated by DFT This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability of the peptide. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability of the peptide. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 12.5 Debye | Measures the overall polarity of the peptide, influencing solubility and interactions. |

| Total Energy | -3540 Hartree | Represents the ground state electronic energy of the optimized structure. |

Machine Learning and Bioinformatic Tools for Peptide Research

The fields of machine learning (ML) and bioinformatics are revolutionizing peptide research by enabling high-throughput analysis and prediction. northwestern.edunih.govnih.gov These tools can learn from vast datasets of known peptide sequences, structures, and functions to make predictions for new molecules like ALPMHIR. researchgate.net

ML models can be trained to predict various properties:

Peptide-Protein Interactions (PPIs): Algorithms can predict whether a peptide is likely to bind to a specific protein based on sequence and structural features, offering a faster alternative to docking for large-scale screening. nih.govresearchgate.net

Binding Affinity: Quantitative Structure-Activity Relationship (QSAR) models and other ML approaches can predict the binding affinity of a peptide to its target. nih.gov

Structure Prediction: Deep learning tools like AlphaFold have made significant strides in accurately predicting the 3D structure of proteins and peptides from their amino acid sequence. youtube.com

Bioinformatic databases and servers provide essential resources for analyzing ALPMHIR, including sequence alignment tools to find similar peptides, databases of protein structures for target identification, and tools for predicting post-translational modifications.

Table 4: Application of Machine Learning and Bioinformatic Tools in ALPMHIR Research

| Tool/Method | Category | Application for ALPMHIR Research |

| AlphaFold / RoseTTAFold | Structure Prediction (ML) | Predict the 3D conformational ensemble of ALPMHIR from its primary sequence. |

| DTI-BERT / DeepDTA | Interaction Prediction (ML) | Predict potential protein targets and estimate binding affinities for ALPMHIR. nih.gov |

| proABC | Binding Site Prediction (ML) | Identify which residues of a predicted antibody target are likely to interact with ALPMHIR. scienceopen.com |

| BLAST (Basic Local Alignment Search Tool) | Bioinformatics Tool | Search sequence databases for homologous peptides to infer potential functions or origins of ALPMHIR. |

| PDB (Protein Data Bank) | Bioinformatics Database | Source of receptor structures for docking and MD simulation studies involving ALPMHIR. |

Predictive Modeling of Peptide Activity and Specificity

Predictive modeling for peptides aims to forecast their biological activity and specificity towards certain targets, such as receptors, enzymes, or microbial membranes. This is typically achieved using Quantitative Structure-Activity Relationship (QSAR) models and various machine learning algorithms.

Research Findings: Currently, there are no published research findings that specifically detail the predicted activity or specificity of Ala-Leu-Pro-Met-His-Ile-Arg. The application of predictive modeling to this peptide remains a hypothetical exercise.

If such a study were to be conducted, it would likely involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors for ALPMHIR would be calculated. These descriptors quantify various aspects of the peptide's physicochemical properties, including hydrophobicity, charge distribution, size, and electronic properties.

Model Training: These descriptors would be used as input for machine learning models. These models are trained on large datasets of peptides with known activities (e.g., antimicrobial, anticancer, or receptor-binding).

Activity Prediction: The trained model would then predict the probability of ALPMHIR having a specific activity. For instance, models trained on antimicrobial peptide databases could predict its potential as an antibiotic.

The specificity of ALPMHIR would be predicted by using models trained on datasets where the target of the peptides is known. For example, docking simulations could predict the binding affinity of ALPMHIR to the active site of a specific enzyme or receptor. Without experimental data or specific computational studies on ALPMHIR, any potential activity remains speculative.

Analysis of Sequence-Structure-Function Relationships

The sequence of amino acids in a peptide dictates its three-dimensional structure, which in turn determines its biological function. Understanding the relationship between the sequence (this compound), its likely structure, and its potential function is a cornerstone of peptide science.

Research Findings: No specific studies analyzing the sequence-structure-function relationship for the ALPMHIR peptide are available in the scientific literature. The PubChem database notes that 3D conformer generation for this peptide is disallowed due to its flexibility and the number of atoms, highlighting the challenges in predicting its structure without experimental data. nih.gov

A computational analysis of ALPMHIR's sequence-structure-function relationship would involve:

Secondary Structure Prediction: Tools would be used to predict whether regions of the peptide are likely to form secondary structures like alpha-helices or beta-sheets. The presence of Proline (Pro) often induces kinks or turns in a peptide chain.

Tertiary Structure Modeling: Homology modeling would be inapplicable without a known similar structure. Ab initio (from scratch) modeling methods or molecular dynamics simulations would be required to predict the peptide's three-dimensional fold in a solvent.

Functional Inference from Structure: Once a predicted 3D structure is obtained, researchers can identify key features. For example, the spatial arrangement of hydrophobic residues (Ala, Leu, Met, Ile) and charged residues (His, Arg) would determine its amphiphilicity, a common feature of membrane-active peptides. The location of the positively charged Arginine and Histidine residues would be critical for potential interactions with negatively charged cell membranes or protein surfaces.

Table 2: Properties of Constituent Amino Acids in ALPMHIR

| Amino Acid | Abbreviation | Type | Key Property |

|---|---|---|---|

| Alanine | Ala | Nonpolar, Aliphatic | Small and versatile, contributes to hydrophobic interactions. |

| Leucine | Leu | Nonpolar, Aliphatic | Hydrophobic, often found in the core of proteins or in membrane-spanning regions. |

| Proline | Pro | Nonpolar, Aliphatic | Contains a rigid ring structure that restricts conformational flexibility, often inducing turns. |

| Methionine | Met | Nonpolar | Contains a sulfur atom; can be involved in hydrophobic interactions. |

| Histidine | His | Positively Charged (at certain pH), Aromatic | Its imidazole side chain can be neutral or positively charged, making it a key residue in many enzyme active sites. |

| Isoleucine | Ile | Nonpolar, Aliphatic | Hydrophobic and bulky, contributes to protein stability. |

| Arginine | Arg | Positively Charged | The guanidinium group is positively charged at physiological pH, crucial for electrostatic interactions. |

Without dedicated computational or experimental studies, a definitive link between the ALPMHIR sequence, its specific 3D structure, and its biological function cannot be established.

Compound Names

| Full Name | Abbreviation |

| Alanine | Ala |

| Leucine | Leu |

| Proline | Pro |

| Methionine | Met |

| Histidine | His |

| Isoleucine | Ile |

| Arginine | Arg |

| This compound | ALPMHIR |

Future Research Perspectives and Emerging Methodologies in Alpmhir Studies

Integration of Multi-Omics Data for Comprehensive Understanding

Future investigations into the bioactivity of Ala-Leu-Pro-Met-His-Ile-Arg will increasingly rely on the integration of multi-omics data to build a holistic picture of its molecular interactions. This approach moves beyond single-endpoint assays to a systems-level understanding of how ALPMHIR affects cellular processes. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the intricate signaling pathways and metabolic networks modulated by the peptide. creative-proteomics.com

Peptidomics, the large-scale study of peptides, is a cornerstone of this approach, utilizing high-resolution mass spectrometry to identify and quantify peptides like ALPMHIR that are released during the digestion of milk proteins. creative-proteomics.commdpi.com When studying the effects of ALPMHIR on a specific cell type, such as endothelial cells, a multi-omics workflow could be employed. Transcriptomics (via RNA-seq) could reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. thermofisher.com Simultaneously, metabolomics could uncover shifts in metabolic pathways. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the peptide's mechanism of action. nih.gov For instance, a decrease in the expression of a pro-inflammatory cytokine gene (transcriptomics) could be correlated with a measured reduction in the cytokine protein itself (proteomics) and changes in related metabolic markers of inflammation (metabolomics). This integrated approach provides a robust and multi-layered view of the peptide's biological impact, far exceeding the insights from isolated analyses.

Table 1: Multi-Omics Approaches in Peptide Research

| Omics Discipline | Focus of Analysis | Application to ALPMHIR Studies |

|---|---|---|

| Peptidomics | Identification and quantification of peptides from a biological source. | Characterizing the release of ALPMHIR from beta-lactoglobulin during digestion. |

| Transcriptomics | Analysis of the complete set of RNA transcripts in a cell. | Identifying genes whose expression is up- or down-regulated by ALPMHIR. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Measuring changes in protein expression and signaling cascades in response to ALPMHIR. |

| Metabolomics | Study of small molecule metabolites within cells, tissues, or organisms. | Profiling metabolic changes induced by ALPMHIR to understand its effect on cellular energy and signaling. |

Development of Novel Peptide Delivery and Stabilization Strategies

A significant hurdle for the therapeutic application of orally administered peptides like ALPMHIR is their susceptibility to degradation by gastrointestinal enzymes and their poor stability in the bloodstream. pharmaexcipients.com Indeed, in vitro studies have shown that ALPMHIR is rapidly degraded by serum proteinases and peptidases, suggesting it may not be stable enough to exert a hypotensive effect in humans following oral ingestion. pharmaexcipients.com Therefore, a key area of future research is the development of advanced delivery and stabilization technologies.

These strategies aim to protect the peptide from enzymatic degradation and enhance its absorption and bioavailability. Promising approaches include encapsulation within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems can shield the peptide from the harsh environment of the gut and facilitate its transport across the intestinal epithelium.

Another avenue involves the use of proteins themselves, such as beta-lactoglobulin, as carriers for poorly soluble drugs or sensitive bioactive compounds. nih.gov The inherent binding capabilities of proteins like beta-lactoglobulin can be exploited to create amorphous solid dispersions (ASDs), which can stabilize the peptide and enhance its solubility. nih.gov Furthermore, chemical modifications to the peptide structure, such as the substitution of L-amino acids with D-amino acids or the creation of cyclized versions, are being explored to increase resistance to proteolysis while maintaining biological activity.

Table 2: Emerging Peptide Delivery and Stabilization Technologies

| Technology | Description | Relevance for ALPMHIR |

|---|---|---|

| Nanoparticle Encapsulation | Enclosing peptides within lipid- or polymer-based nanoparticles. | Protects ALPMHIR from enzymatic degradation in the digestive tract. |

| Protein-Based Carriers | Utilizing proteins like beta-lactoglobulin to form amorphous solid dispersions. | Can improve the stability and solubility of ALPMHIR. |

| Permeation Enhancers | Co-administration of substances that transiently increase intestinal permeability. | May improve the absorption of ALPMHIR across the gut wall. |

| Peptide Modification | Altering the peptide's chemical structure (e.g., PEGylation, cyclization). | Increases resistance to proteases, extending the peptide's half-life. |

Advanced In Vitro Models for Physiological Relevance

To accurately predict the in vivo effects of ALPMHIR, future research will move beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant advanced in vitro models. These systems better mimic the complex microenvironment of human tissues and organs.

One study investigating the biological activity of ALPMHIR utilized a culture of endothelial cells to measure the release of endothelin-1 (B181129), a potent vasoconstrictor. nih.gov While informative, future studies could employ more complex models like "organ-on-a-chip" technology. A "vessel-on-a-chip" model, for instance, could feature endothelial cells cultured in a microfluidic device that simulates the shear stress of blood flow, providing a more realistic environment to study the peptide's vascular effects.

Similarly, to study the intestinal absorption and stability of ALPMHIR, researchers can use advanced models of the human gut. In vitro digestion models that simulate the conditions of the neonatal or adult digestive system are already in use for studying peptides from milk. nih.govresearchgate.net These can be complemented by Caco-2 cell monolayers, which differentiate to form a barrier mimicking the intestinal epithelium, or more advanced gut-on-a-chip systems that co-culture various intestinal cell types and even incorporate gut microbiota. These models provide crucial data on peptide transport, metabolism, and interaction with intestinal cells. nih.gov

Application of Artificial Intelligence and Big Data in Peptide Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of food-derived peptides, including ALPMHIR. ijstr.orgnih.gov These computational tools can analyze vast datasets to identify new bioactive peptides, predict their functions, and optimize their structures for enhanced activity and stability. researchgate.netmdpi.com

For ALPMHIR, AI can be applied in several ways. Predictive algorithms can screen the entire beta-lactoglobulin protein sequence to identify other potential bioactive fragments that may be released during digestion. Machine learning models, trained on large databases of known peptide sequences and their associated biological activities, can predict the potential functions of ALPMHIR and its analogues. This in silico approach can significantly accelerate research by prioritizing peptides for experimental validation. nih.govmdpi.com

Q & A

Q. What controls are essential when assessing the antihypertensive effects of this peptide in animal models?

- Methodological Answer :

- Positive controls : Administer established ACE inhibitors (e.g., captopril).

- Negative controls : Use scrambled peptide sequences or vehicle-only groups.

- Endpoint measurements : Monitor systolic/diastolic blood pressure via tail-cuff plethysmography and plasma angiotensin II levels via ELISA. Include histopathological analysis of renal and vascular tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.